molecular formula C22H43LiO2 B1260801 Lithium docosanoate CAS No. 4499-91-6

Lithium docosanoate

Cat. No.: B1260801
CAS No.: 4499-91-6
M. Wt: 346.5 g/mol
InChI Key: SDIIFPDBZMCCLQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium docosanoate is the lithium salt of docosanoic acid (also known as behenic acid), a saturated long-chain fatty acid with the molecular formula C₂₂H₄₃LiO₂ and a molecular weight of 346 g/mol (calculated from docosanoic acid’s molecular weight of 340 g/mol minus one proton and adding lithium’s atomic weight) . While direct studies on this compound are sparse, its properties can be inferred from related compounds.

Properties

CAS No.

4499-91-6

Molecular Formula

C22H43LiO2

Molecular Weight

346.5 g/mol

IUPAC Name

lithium;docosanoate

InChI

InChI=1S/C22H44O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

SDIIFPDBZMCCLQ-UHFFFAOYSA-M

SMILES

[Li+].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Canonical SMILES

[Li+].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-]

Other CAS No.

4499-91-6

Related CAS

112-85-6 (Parent)

Synonyms

ehenic acid
behenic acid, aluminum salt
behenic acid, barium salt
behenic acid, cadmium salt
behenic acid, ferrium (+3) salt
behenic acid, lithium salt
behenic acid, potassium salt
behenic acid, silver (+1) salt
behenic acid, sodium salt
behenic acid, zinc salt
docosanoic acid

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

A comparative analysis of lithium docosanoate with docosanoic acid and its methyl ester highlights key differences in solubility, melting points, and molecular weight (Table 1).

Table 1: Physical Properties of Docosanoic Acid and Related Compounds

Compound Melting Point (°C) Molecular Weight Solubility in Acetone
Docosanoic acid 79.9 340 Insoluble
Methyl docosanoate 52.7 354 Soluble
This compound Not reported 346 Soluble

Solubility: this compound exhibits solubility in acetone, unlike its parent acid, which is insoluble. This is consistent with the behavior of other lithium salts of long-chain fatty acids, which generally show improved organic solvent compatibility due to reduced polarity .

covalent bonding .

Comparison with Other Metal Salts

Direct data on sodium or potassium docosanoate salts are absent in the provided evidence. However, general trends in alkali metal carboxylates suggest:

  • Solubility : Lithium salts of fatty acids typically have lower solubility in water compared to sodium or potassium salts due to weaker ionic hydration. For example, lithium stearate is less water-soluble than sodium stearate but more soluble in organic solvents .
  • Thermal Stability: this compound likely has higher thermal stability than its methyl ester derivative (methyl docosanoate, m.p. 52.7°C) due to stronger ionic interactions in the salt form .

Research Findings and Limitations

Key Observations

  • This compound’s solubility in acetone makes it a candidate for applications requiring organic-phase reactivity, such as lubricants or polymer additives .
  • The absence of reported melting points for this compound underscores a gap in experimental characterization.

Limitations of Current Data

  • The evidence lacks direct studies on this compound, relying instead on inferences from docosanoic acid and its esters.
  • Comparative data with other metal salts (e.g., sodium, potassium) are unavailable, limiting a comprehensive analysis.

Q & A

What are the standard synthesis protocols for lithium docosanoate, and how can researchers validate purity and structural integrity?

Level: Basic
Methodological Answer:
Synthesis typically involves reacting docosanoic acid (behenic acid) with lithium hydroxide or lithium carbonate under controlled anhydrous conditions. Key steps include solvent selection (e.g., ethanol or THF), stoichiometric optimization, and purification via recrystallization. Purity validation requires:

  • Elemental analysis (C, H, Li content) to confirm stoichiometry.
  • FTIR spectroscopy to identify carboxylate-Li⁺ bonding (asymmetric stretching ~1540–1650 cm⁻¹).
  • ¹H/¹³C NMR to verify alkyl chain integrity and absence of unreacted acid .
  • Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.
    Document procedural variables (e.g., temperature, solvent purity) to ensure reproducibility .

Which spectroscopic and chromatographic methods are optimal for characterizing this compound’s structural and thermal properties?

Level: Basic
Methodological Answer:

  • X-ray diffraction (XRD) identifies crystalline phases and lattice parameters.
  • Differential scanning calorimetry (DSC) measures melting points and phase transitions.
  • High-performance liquid chromatography (HPLC) with evaporative light scattering detection quantifies impurities in synthesized batches.
  • Mass spectrometry (MS) confirms molecular weight and fragmentation patterns.
    Cross-reference data with computational models (e.g., density functional theory for vibrational spectra) to resolve ambiguities .

How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?

Level: Advanced
Methodological Answer:
Adopt a multifactorial experimental design :

  • Independent variables: Temperature, humidity, UV exposure, pH.
  • Dependent variables: Degradation rate, solubility, ionic conductivity.
    Use accelerated aging studies (e.g., 40–80°C for thermal stability) and monitor changes via:
  • TGA-DSC for thermal decomposition kinetics.
  • Attenuated total reflectance (ATR)-FTIR for real-time surface analysis.
    Apply statistical models (e.g., ANOVA) to isolate dominant degradation factors .

How can contradictory toxicity data for this compound in aquatic ecosystems be resolved?

Level: Advanced
Methodological Answer:

  • Conduct meta-analysis of existing studies (e.g., EC50 values for Daphnia magna) to identify methodological inconsistencies (e.g., exposure duration, test concentrations) .
  • Perform dose-response studies using OECD Test Guideline 202 (immobilization assay) under standardized conditions.
  • Validate findings with species sensitivity distribution (SSD) models to predict ecological risks across taxa .

How can the PICOT framework be applied to formulate hypothesis-driven research questions on this compound?

Level: Methodological
Answer:
Structure questions using PICOT elements :

  • P (Population): Daphnia magna populations in freshwater ecosystems.
  • I (Intervention): Exposure to 10–50 mg/L this compound.
  • C (Comparison): Control groups exposed to lithium stearate.
  • O (Outcome): 48-hour EC50 for immobilization.
  • T (Time): Acute toxicity over 72 hours.
    Example question: "In Daphnia magna (P), how does acute exposure to this compound (I) compared to lithium stearate (C) affect immobilization rates (O) within 72 hours (T)?" .

What statistical approaches are recommended for analyzing this compound’s degradation kinetics?

Level: Advanced
Methodological Answer:

  • Multivariate regression to model degradation as a function of temperature/pH.
  • Principal component analysis (PCA) to reduce spectral data dimensionality (e.g., FTIR peaks).
  • Survival analysis for time-to-failure data in stability studies.
    Use software like R or Python’s SciPy for reproducibility, and report confidence intervals to quantify uncertainty .

How can researchers ensure reproducibility in this compound synthesis protocols?

Level: Methodological
Answer:

  • Document critical quality attributes (CQAs) : Solvent purity, reaction time, and Li⁺:acid molar ratios.
  • Use reagent lot tracking to identify batch-to-batch variability.
  • Share raw data (e.g., NMR spectra, TGA curves) in supplementary materials with DOI-linked repositories .

What computational strategies integrate experimental data on this compound’s molecular interactions?

Level: Advanced
Methodological Answer:

  • Molecular dynamics (MD) simulations to model Li⁺ coordination with docosanoate chains in solution.
  • Quantum mechanical calculations (e.g., DFT) to predict vibrational spectra and binding energies.
    Validate models against experimental XRD and FTIR data, and publish code/parameters in open-source platforms .

What ethical considerations apply to ecotoxicology studies involving this compound?

Level: Methodological
Answer:

  • Adhere to OECD guidelines for humane endpoints in aquatic toxicity tests.
  • Obtain institutional animal care committee approval for in vivo studies.
  • Disclose conflicts of interest (e.g., industry funding) in publications .

How should systematic reviews address gaps in this compound’s applications research?

Level: Methodological
Answer:

  • Define search strings using PICOT-derived keywords (e.g., "lithium carboxylate AND thermal stability").
  • Screen databases (PubMed, Scopus) with inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010).
  • Use PRISMA flow diagrams to document study selection and assess bias via ROBINS-I tool .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.